molecular formula C6H12O6 B12392360 D-Fructose-d2-1

D-Fructose-d2-1

Cat. No.: B12392360
M. Wt: 182.17 g/mol
InChI Key: BJHIKXHVCXFQLS-RFWYIVNSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-d2-1 involves the incorporation of deuterium into the D-Fructose molecule. This can be achieved through chemical synthesis or enzymatic methods. One common approach is the catalytic hydrogenation of D-Fructose using deuterium gas (D2) in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and pressures to ensure efficient incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium-enriched water (D2O) as a source of deuterium. The D-Fructose is dissolved in D2O and subjected to catalytic hydrogenation. The resulting product is then purified through crystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: D-Fructose-d2-1 undergoes various chemical reactions similar to those of non-deuterated D-Fructose. These include:

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Isomerization: Aqueous sodium hydroxide, glucose isomerase enzyme.

Major Products Formed:

    Oxidation: D-gluconic acid, D-glucaric acid.

    Reduction: D-sorbitol, D-mannitol.

    Isomerization: D-glucose, D-mannose.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of D-Fructose-d2-1: this compound is unique due to its specific deuterium labeling, which allows for precise tracking and analysis in metabolic studies. Its use in NMR spectroscopy provides detailed information on molecular interactions and dynamics .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

(3S,4R,5R)-4,5-dideuterio-1,3,4,5,6-pentahydroxyhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3D,5D

InChI Key

BJHIKXHVCXFQLS-RFWYIVNSSA-N

Isomeric SMILES

[2H][C@@](CO)([C@]([2H])([C@@H](C(=O)CO)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

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